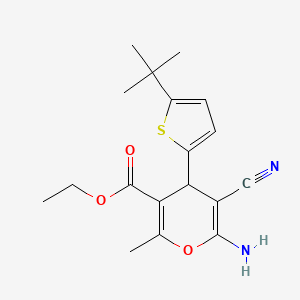
5-Cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-Cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Lacks the cyano group, which may affect its reactivity and applications.
5-Cyano-4-methyl-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
5-Cyano-4-methyl-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which can significantly influence its chemical behavior and potential applications. The specific substitution pattern on the phenyl ring also contributes to its distinct properties.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-cyano-4-methyl-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-8-5-3-4-6-11(8)17-13(18)10(7-15)9(2)12(16-17)14(19)20/h3-6H,1-2H3,(H,19,20) |
InChI Key |
SFEJDPWUGVSQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C(=N2)C(=O)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112796.png)
![ethyl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11112805.png)
![2-Oxo-2-phenylethyl 4-[(naphthalen-2-ylsulfanyl)methyl]benzoate](/img/structure/B11112813.png)
![N'-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11112815.png)
![4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11112826.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)
![2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11112835.png)
![[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11112844.png)
![2-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11112849.png)
![2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11112852.png)
![1,1'-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea]](/img/structure/B11112856.png)

![Benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[1-(methoxycarbonyl)-3-methylbutyl]amino}-5-oxopentanoate](/img/structure/B11112870.png)

